5-(Aminomethyl)isoindoline-1,3-dione 2,2,2-trifluoroacetate
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Overview
Description
5-(Aminomethyl)isoindoline-1,3-dione 2,2,2-trifluoroacetate is a compound that belongs to the class of isoindoline derivatives Isoindoline derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and material science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Aminomethyl)isoindoline-1,3-dione typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative . This reaction forms the isoindoline-1,3-dione scaffold. The reaction conditions often include heating and the use of solvents like toluene to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve solventless conditions to adhere to green chemistry principles . This method not only reduces the environmental impact but also simplifies the purification process. The compounds are synthesized using simple heating and relatively quick reactions, followed by purification using green methodologies .
Chemical Reactions Analysis
Types of Reactions
5-(Aminomethyl)isoindoline-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as hydrogen peroxide or other oxidizing agents.
Reduction: Common reducing agents like sodium borohydride can be used to reduce the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoindoline-1,3-dione derivatives with additional oxygen functionalities, while reduction may produce amine derivatives.
Scientific Research Applications
5-(Aminomethyl)isoindoline-1,3-dione has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-(Aminomethyl)isoindoline-1,3-dione involves its interaction with specific molecular targets. For instance, it has been shown to modulate dopamine receptors, which suggests its potential use as an antipsychotic agent . Additionally, its ability to inhibit β-amyloid protein aggregation indicates a possible role in the treatment of Alzheimer’s disease . The compound’s hydrophobic nature allows it to pass through cell membranes, making it effective in vivo .
Comparison with Similar Compounds
Similar Compounds
5-Amino-2-methylisoindoline-1,3-dione: Another isoindoline derivative with similar biological activities.
2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione: Exhibits strong anticancer properties.
Uniqueness
Its synthesis under green chemistry conditions also highlights its environmental benefits .
Properties
Molecular Formula |
C11H9F3N2O4 |
---|---|
Molecular Weight |
290.19 g/mol |
IUPAC Name |
5-(aminomethyl)isoindole-1,3-dione;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C9H8N2O2.C2HF3O2/c10-4-5-1-2-6-7(3-5)9(13)11-8(6)12;3-2(4,5)1(6)7/h1-3H,4,10H2,(H,11,12,13);(H,6,7) |
InChI Key |
APRUKUGSUBRWLW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1CN)C(=O)NC2=O.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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